1-[(4-tert-butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(4-tert-Butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine-dione derivative characterized by a bicyclic core comprising fused thiophene and pyrimidine rings. The molecule features a 4-tert-butylphenylmethyl group at position 1 and a phenyl substituent at position 3.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-23(2,3)17-11-9-16(10-12-17)15-24-19-13-14-28-20(19)21(26)25(22(24)27)18-7-5-4-6-8-18/h4-14,19-20H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTANNXGWOSGPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-tert-butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of the tert-butylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.24 µg/ml against Staphylococcus aureus and 3.9 µg/ml against Escherichia coli .
Antiparasitic Activity
The compound's potential against parasitic infections has been explored. Research indicates that thieno[3,2-d]pyrimidine derivatives can disrupt metabolic pathways in parasites such as Plasmodium falciparum, which causes malaria. Compounds with similar scaffolds have shown effective inhibition with EC50 values below 10 µM .
Mechanism of Action
The mechanism of action for compounds like this compound is believed to involve interaction with key amino acids in enzyme binding pockets. This interaction can lead to allosteric modulation and disruption of critical enzymatic functions in pathogens .
Case Studies
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a derivative of thieno[3,2-d]pyrimidine was tested against multiple strains of bacteria. The study found that at a concentration of 50 µg/ml, the compound reduced bacterial viability by over 90%, indicating strong antimicrobial potential .
Study 2: Antiparasitic Assessment
A series of synthesized compounds including the target compound were evaluated for their effectiveness against Leishmania species. Results showed that several derivatives had IC50 values significantly lower than existing treatments, suggesting a promising lead for further development .
Data Table
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the thieno[3,2-d]pyrimidine family exhibit significant anticancer properties. Specifically, 1-[(4-tert-butylphenyl)methyl]-3-phenyl derivatives have been studied for their ability to inhibit tumor growth. A study demonstrated that similar derivatives showed cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of several bacterial strains. This property is particularly useful in developing new antibiotics in response to rising antibiotic resistance .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
Organic Electronics
The unique electronic properties of 1-[(4-tert-butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione make it suitable for applications in organic electronics. Its ability to act as a semiconductor allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has highlighted its role in enhancing the efficiency of these devices through improved charge transport .
Polymer Blends
This compound can be incorporated into polymer blends to enhance thermal stability and mechanical properties. Its integration into polymer matrices has been shown to improve the overall performance of materials used in various industrial applications .
Chemical Probes
Due to its specific interactions with biological targets, this compound serves as a valuable chemical probe in biological research. It can be utilized to study cellular pathways and mechanisms of action of other compounds .
Synthesis of Derivatives
The compound acts as a precursor for synthesizing various derivatives with modified biological activities. Researchers can alter substituents on the thieno[3,2-d]pyrimidine core to explore structure-activity relationships (SAR) that could lead to the development of more potent drugs .
Data Tables
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Pharmaceuticals | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Inhibits growth of multiple bacterial strains | |
| Anti-inflammatory Effects | Modulates inflammatory pathways | |
| Material Science | Organic Electronics | Enhances efficiency in OLEDs and OPVs |
| Polymer Blends | Improves thermal stability and mechanical properties | |
| Research Tools | Chemical Probes | Useful for studying cellular pathways |
| Synthesis of Derivatives | Enables exploration of structure-activity relationships |
Comparison with Similar Compounds
Substituent Variations on the Thieno[3,2-d]pyrimidine Core
The activity and physicochemical properties of thienopyrimidine-diones are highly dependent on substituent patterns. Key analogs and their structural differences are summarized below:
Key Observations:
- Lipophilicity: The tert-butyl group in the target compound increases hydrophobicity compared to smaller substituents like methyl or fluorine. This may improve blood-brain barrier penetration but could reduce aqueous solubility.
- Heterocyclic Additions: The oxadiazole moiety in L927-0205 introduces additional hydrogen-bond acceptors, which may enhance binding affinity to enzymes like TRPA1 .
Ring Fusion and Bioisosteric Replacements
The position of ring fusion (e.g., thieno[3,2-d] vs. thieno[2,3-d]) and bioisosteric substitutions significantly influence biological activity:
- Thieno[2,3-d]pyrimidine Analogs: PR-3 (thieno[2,3-d]pyrimidine-2,4-dione) in exhibited moderate TRPA1 inhibition (pIC50: 6.5–8.5 μM) . Replacement of the phenyl ring with thiazole (PR-5) increased mean activity (pIC50 >8.5 μM), suggesting that electron-deficient heterocycles enhance potency .
- Hybrid structures, such as the pyrazolo-thienopyrimidine in , demonstrate that annulated heterocycles (e.g., pyrazolo[3,4-d]pyrimidine) can improve selectivity for kinase targets .
Q & A
Q. What synthetic strategies are commonly employed to prepare thieno[3,2-d]pyrimidine-2,4-dione derivatives?
The core scaffold is typically synthesized via cyclocondensation of α-bromoacetyl intermediates with heterocyclic amines or thioacetamide in acetic acid. Subsequent alkylation at the N1 position is achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, yielding crystalline derivatives . Modifications at the 3-, 5-, and 6-positions can be introduced using Suzuki-Miyaura couplings or nitration reactions, as described for analogous pyrimidine-dione systems .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and verify alkylation/cyclization (e.g., tert-butylphenyl methyl protons at δ ~1.3 ppm) .
- FTIR/Raman : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and thiophene ring vibrations .
- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation analysis .
- X-ray crystallography : For resolving ambiguous stereochemistry or crystal packing effects, as demonstrated in related thienopyrimidine structures .
Advanced Research Questions
Q. How can computational modeling guide the optimization of bioactivity in thieno[3,2-d]pyrimidine derivatives?
Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict binding affinities to targets like TRPA1 or GnRH receptors. For example, replacing the phenyl ring with pyridine (PR-2) or thiazole (PR-5) rings enhances activity due to improved electron-withdrawing effects and steric compatibility with hydrophobic pockets . Density functional theory (DFT) calculations further assess thermodynamic stability and orbital interactions, prioritizing synthetic targets .
Q. What strategies resolve low yields in N1-alkylation reactions of thieno[3,2-d]pyrimidine-2,4-dione?
- Solvent optimization : DMF or acetonitrile enhances solubility of potassium carbonate, promoting efficient deprotonation .
- Temperature control : Reactions performed at 60–80°C minimize side-product formation (e.g., hydrolysis of benzyl chlorides) .
- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in analogous pyrimidine systems .
Q. How do substituents at the 3- and 6-positions influence metabolic stability and CYP inhibition?
- 3-Phenyl group : Enhances lipophilicity but may increase CYP3A4 binding. Introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces oxidative metabolism .
- 6-Aryl/heteroaryl substituents : Bulky groups (e.g., 4-methoxyphenyl) improve metabolic stability by sterically shielding the thiophene ring from hepatic enzymes .
- 5-Methyl substitution : Reduces CYP2D6 inhibition while maintaining target affinity, as shown in GnRH antagonist optimization studies .
Q. What methodologies address contradictions in biological activity data across similar derivatives?
- Dose-response profiling : Validate IC50 values under standardized conditions (e.g., 10% FBS in assays to mimic physiological protein binding) .
- Counter-screening : Exclude off-target effects using panels of related receptors/enzymes (e.g., glutamate receptors for TRPA1-focused compounds) .
- Crystallographic analysis : Resolve discrepancies in binding modes caused by crystal packing artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
